3-Aminopiperidine-1-carboxamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-Aminopiperidine-1-carboxamide is a versatile chemical compound with the molecular formula C6H13N3O It is a derivative of piperidine, a six-membered heterocyclic compound containing one nitrogen atom
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 3-Aminopiperidine-1-carboxamide can be achieved through several methods. One common approach involves the use of multi-enzyme cascades, which utilize variants of galactose oxidase and imine reductase. This method allows for the conversion of N-Cbz-protected L-ornithinol and L-lysinol to L-3-N-Cbz-aminopiperidine in up to 54% isolated yield . Another method involves the catalytic and non-catalytic amidation of carboxylic acid substrates .
Industrial Production Methods: Industrial production of this compound often involves the use of electrosynthesis, which is a greener and more sustainable method for amide preparation . This method is particularly advantageous due to its ability to produce high yields with minimal environmental impact.
Analyse Chemischer Reaktionen
Types of Reactions: 3-Aminopiperidine-1-carboxamide undergoes various chemical reactions, including oxidation, reduction, and substitution. The compound can be synthesized through enzyme cascades, which involve the oxidation of amino alcohols to amino aldehydes, followed by further reactions to produce the desired amide .
Common Reagents and Conditions: Common reagents used in the synthesis of this compound include galactose oxidase, imine reductase, and carboxylic acid substrates . The reactions are typically carried out under controlled pH and temperature conditions to ensure high yields and enantiopurity.
Major Products: The major products formed from these reactions include L-3-N-Cbz-aminopiperidine and L-3-N-Cbz-aminoazepane, which are valuable intermediates in the pharmaceutical industry .
Wissenschaftliche Forschungsanwendungen
3-Aminopiperidine-1-carboxamide has a wide range of scientific research applications. In chemistry, it is used as a building block for the synthesis of various compounds. In biology, it is studied for its potential as a bioactive molecule. In medicine, it is explored for its potential therapeutic applications, particularly in the development of new drugs. Additionally, the compound is used in the pharmaceutical industry for the synthesis of valuable intermediates .
Wirkmechanismus
The mechanism of action of 3-Aminopiperidine-1-carboxamide involves its interaction with specific molecular targets and pathways.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds: Similar compounds to 3-Aminopiperidine-1-carboxamide include other piperidine derivatives such as 3-aminoazepane and N-Cbz-protected L-ornithinol . These compounds share similar chemical structures and properties but differ in their specific applications and biological activities.
Uniqueness: Its ability to undergo various chemical reactions and its versatility in scientific research make it a valuable compound in multiple fields .
Eigenschaften
Molekularformel |
C6H13N3O |
---|---|
Molekulargewicht |
143.19 g/mol |
IUPAC-Name |
3-aminopiperidine-1-carboxamide |
InChI |
InChI=1S/C6H13N3O/c7-5-2-1-3-9(4-5)6(8)10/h5H,1-4,7H2,(H2,8,10) |
InChI-Schlüssel |
ZJAQMNWZXVKDSD-UHFFFAOYSA-N |
Kanonische SMILES |
C1CC(CN(C1)C(=O)N)N |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.